molecular formula C21H26N2O4S B4623374 N-(3-acetylphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide

N-(3-acetylphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide

Cat. No.: B4623374
M. Wt: 402.5 g/mol
InChI Key: SHIDVKFGMZZWHO-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide: is an organic compound that belongs to the class of amides. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a sulfamoyl group attached to another phenyl ring, and a propanamide linkage connecting these two aromatic systems. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Acylation Reaction:

    Amide Formation: The final step involves the formation of the amide linkage through the reaction of the intermediate compounds with propanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-acetylphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for drug design and development.

Medicine

In medicine, this compound could be explored for its pharmacological properties, including anti-inflammatory, analgesic, or antimicrobial activities.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-3-[4-(methylsulfamoyl)phenyl]propanamide
  • N-(3-acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide
  • N-(3-acetylphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide

Uniqueness

N-(3-acetylphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide is unique due to the presence of the 2-methylpropyl group in the sulfamoyl moiety. This structural feature may influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-15(2)14-22-28(26,27)20-10-7-17(8-11-20)9-12-21(25)23-19-6-4-5-18(13-19)16(3)24/h4-8,10-11,13,15,22H,9,12,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIDVKFGMZZWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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